Chemical structure and properties of 5-Bromo-2-fluoro-N-hydroxybenzimidamide
Chemical structure and properties of 5-Bromo-2-fluoro-N-hydroxybenzimidamide
An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-hydroxybenzimidamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-fluoro-N-hydroxybenzimidamide is a halogenated aromatic compound featuring a critical N-hydroxybenzimidamide functional group. While specific literature on this exact molecule is sparse, its structural motifs are of significant interest in medicinal chemistry. The N-hydroxyamidine moiety is recognized as a potent zinc-binding group, making it a key pharmacophore for targeting metalloenzymes. This guide synthesizes information from structurally related compounds to provide a comprehensive technical overview, including its chemical structure, a plausible synthetic route, expected analytical characteristics, and its significant potential in drug discovery as an inhibitor of enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1) and Histone Deacetylases (HDACs).
Chemical Identity and Physicochemical Properties
5-Bromo-2-fluoro-N-hydroxybenzimidamide is an organic building block classified within aromatic heterocycles and oximes.[1][2] Its structure combines a brominated and fluorinated phenyl ring with an N-hydroxyamidine group, providing a unique electronic and steric profile for molecular interactions.
| Property | Value | Source |
| CAS Number | 1260024-36-9 | [1][2] |
| Molecular Formula | C₇H₆BrFN₂O | [1][2] |
| Molecular Weight | 233.04 g/mol | [1] |
| SMILES | NC(=NO)C1=CC(Br)=CC=C1F | [1] |
| Topological Polar Surface Area (TPSA) | 58.61 Ų | [1] |
| LogP (Calculated) | 1.6827 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis is a multi-step process beginning with the bromination of 2-fluorobenzonitrile, followed by the addition of hydroxylamine to the nitrile group.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Bromo-2-fluorobenzonitrile from 2-Fluorobenzonitrile [3]
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Reaction Setup: To a solution of 2-fluorobenzonitrile in 75-90% sulfuric acid, slowly add dibromohydantoin as the brominating agent at a controlled temperature (e.g., 0-5°C). The strong acid acts as both a solvent and a catalyst.
-
Reaction Execution: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and water. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 2: Synthesis of 5-Bromo-2-fluoro-N-hydroxybenzimidamide from 5-Bromo-2-fluorobenzonitrile
-
Reaction Setup: Dissolve 5-bromo-2-fluorobenzonitrile in a suitable solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate) to neutralize the HCl and liberate free hydroxylamine.[4]
-
Reaction Execution: Heat the mixture under reflux (e.g., at 60-80°C) for several hours.[4] The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final compound.
Structural Characterization
The structural identity and purity of the synthesized 5-Bromo-2-fluoro-N-hydroxybenzimidamide would be confirmed using a combination of spectroscopic methods. The following sections describe the expected outcomes from these analyses based on data from analogous structures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns (doublets and doublets of doublets) due to coupling with each other and with the fluorine atom. Signals for the exchangeable protons of the -NH₂ and N-OH groups would appear as broad singlets, typically in the range of 5-8 ppm and 9-11 ppm, respectively.[5]
-
¹³C NMR: The aromatic region will display six distinct signals for the carbon atoms of the phenyl ring. The carbon of the C=NOH group is expected to resonate significantly downfield, likely in the 150-165 ppm range.[5]
Protocol: NMR Analysis
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Use tetramethylsilane (TMS) as an internal standard.
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of key functional groups. Expected characteristic absorption bands include:
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~3400-3200 cm⁻¹: A broad band corresponding to the O-H stretch of the N-OH group.[4]
-
~3300-3100 cm⁻¹: N-H stretching vibrations from the primary amine (-NH₂) group.
-
~1630-1600 cm⁻¹: A strong absorption for the C=N (imidamide) double bond stretch.[4]
-
~1100-1000 cm⁻¹: C-F stretching vibration.
-
~700-500 cm⁻¹: C-Br stretching vibration.
Protocol: FT-IR Analysis
-
Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: In an ESI-MS spectrum (positive mode), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 234.9 and 236.9.
-
Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br) separated by 2 Da.[5]
-
Fragmentation: Key fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, or the cleavage of the N-O bond.
Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or ion trap).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the molecular ion peak, isotopic distribution, and fragmentation patterns to confirm the structure.
Potential Applications in Drug Discovery
The chemical structure of 5-Bromo-2-fluoro-N-hydroxybenzimidamide makes it a compelling candidate for several therapeutic applications, primarily due to the metal-chelating properties of the N-hydroxyamidine group.[6][7]
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[7] In the tumor microenvironment, IDO1 activity depletes tryptophan, which is essential for T-cell proliferation and activation, thereby promoting immune tolerance for the tumor. Inhibitors of IDO1 can block this effect and restore anti-tumor immunity. The N-hydroxyamidine moiety is a well-established zinc-binding group and has been successfully employed as a bioisostere for other functional groups in potent IDO1 inhibitors.[7] 5-Bromo-2-fluoro-N-hydroxybenzimidamide could act as a highly potent and selective IDO1 inhibitor, making it a valuable lead compound for cancer immunotherapy, potentially in combination with checkpoint inhibitors.
Caption: Inhibition of the IDO1 pathway by the target compound.
Histone Deacetylase (HDAC) Inhibition
N-hydroxy-containing compounds, particularly those with an amide or amidine scaffold, are a well-known class of HDAC inhibitors.[6][8] HDACs are also zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers. The N-hydroxyamidine group can effectively chelate the zinc ion in the active site of HDACs, leading to their inhibition and subsequent anti-proliferative effects.[8] This makes 5-Bromo-2-fluoro-N-hydroxybenzimidamide a promising scaffold for the development of novel anticancer agents targeting HDACs.
Antimicrobial and Other Activities
Benzamide and benzimidazole derivatives have a long history of investigation for their broad-spectrum biological activities.[9][10]
-
Antibacterial/Antifungal: Many N-substituted benzamides and halogenated benzimidazoles have demonstrated significant antibacterial and antifungal properties, often by disrupting microbial cell wall synthesis or inhibiting essential enzymes.[9][11][12]
-
Urease Inhibition: Benzimidazole derivatives have been identified as potent urease inhibitors, an important target for treating peptic ulcers caused by Helicobacter pylori.[13]
-
Anti-inflammatory: Related benzamide structures have shown anti-inflammatory effects, potentially through the inhibition of proteases or other pro-inflammatory enzymes.[12]
Conclusion
5-Bromo-2-fluoro-N-hydroxybenzimidamide represents a molecule of high potential for drug discovery and development. Its key structural feature, the N-hydroxyamidine group, positions it as a strong candidate for targeting critical metalloenzymes involved in oncology and immunology, such as IDO1 and HDACs. The halogenated phenyl ring provides a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound in various therapeutic contexts.
References
- Kumar, K., & Santhi, N. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy, 3, 46-52.
- Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
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Kumar, K., & Santhi, N. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Retrieved from [Link]
- Khan, M. S., et al. (2019). Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. Journal of Biomolecular Structure & Dynamics, 38(9), 2734-2746.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
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VNU Journal of Science. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. Retrieved from [Link]
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PubMed. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Retrieved from [Link]
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Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
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